Synthesis Yield of 7,7-Dimethoxy-hept-1-yne vs. 4,4-Dimethoxybut-1-yne
The synthesis of 7,7-dimethoxy-hept-1-yne via an adapted Vilsmeier protocol from hept-6-ynal and trimethyl orthoformate proceeds with an efficiency that is directly comparable to the established synthesis of its shorter-chain analog, 4,4-dimethoxybut-1-yne. Both routes provide a reliable method for obtaining the protected aldehyde-alkyne in good yield [1] [2].
4,4-Dimethoxybut-1-yne: 77–79%
Yield difference ≤3 pp
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~76% |
| Comparator Or Baseline | 4,4-Dimethoxybut-1-yne: 77-79% |
| Quantified Difference | Yield difference within 1-3 percentage points |
| Conditions | Reaction with trimethyl orthoformate; adapted Vilsmeier conditions vs. organoaluminum-mediated coupling |
Why This Matters
The comparable yield confirms that 7,7-dimethoxy-hept-1-yne can be synthesized with a similar level of efficiency as the widely used 4-carbon homolog, ensuring that procurement for a 7-carbon linchpin does not involve a significant penalty in material cost or synthetic efficiency.
- [1] Denmark, S. E., & Baiazitov, R. Y. (2006). Tandem double-intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes. Studies toward a total synthesis of daphnilactone B: piperidine ring construction. The Journal of Organic Chemistry, 71(2), 593-605. View Source
- [2] Deng, J., Wang, Y. P., & Danheiser, R. L. (2015). Synthesis of 4,4-Dimethoxybut-1-yne. Organic Syntheses, 92, 13-25. View Source
